1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol
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Overview
Description
1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol is a heterocyclic compound that features a triazole ring fused to a pyridazine ring, with a pyrrolidin-3-ol moiety attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridazine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-amine
- 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-carboxylic acid
- 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-thiol
Comparison: Compared to these similar compounds, 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol is unique due to the presence of the hydroxyl group on the pyrrolidine ring. This functional group can significantly influence the compound’s reactivity and interaction with biological targets. For instance, the hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to certain enzymes or receptors .
Properties
IUPAC Name |
1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c15-7-3-4-13(5-7)9-2-1-8-11-10-6-14(8)12-9/h1-2,6-7,15H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWZPPDIHCBJTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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